molecular formula C9H19NO2 B1148624 tert-butyl (2R)-2-aminopentanoate CAS No. 158741-16-3

tert-butyl (2R)-2-aminopentanoate

Cat. No.: B1148624
CAS No.: 158741-16-3
M. Wt: 173.25266
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-aminopentanoate is an organic compound that belongs to the class of amino acid esters. It is a derivative of 2-aminopentanoic acid, where the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-aminopentanoate typically involves the esterification of 2-aminopentanoic acid with tert-butyl alcohol. One common method is the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by these advanced technologies .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-aminopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl (2R)-2-aminopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-aminopentanoate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or other proteins. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-aminobutanoate: Similar in structure but with one less carbon in the backbone.

    Tert-butyl (2R)-2-aminopropanoate: Another similar compound with an even shorter carbon chain.

    Tert-butyl (2R)-2-aminohexanoate: A longer chain analog with one additional carbon.

Uniqueness

Tert-butyl (2R)-2-aminopentanoate is unique due to its specific chain length and the presence of the tert-butyl ester group. This combination provides a balance of steric hindrance and reactivity, making it particularly useful in synthetic and biological applications .

Biological Activity

Tert-butyl (2R)-2-aminopentanoate, also known as tert-butyl glycinate, is an amino acid derivative that has garnered attention in various fields of biological research due to its structural properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies, including case studies, structural analyses, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO2 and is characterized by a tert-butyl group attached to the amino acid backbone. This structure enhances its solubility in organic solvents and may influence its biological interactions.

PropertyValue
Molecular Weight115.17 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
CAS Number6456-74-2

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. In vitro studies indicated that this compound can reduce oxidative stress and apoptosis in neuronal cells, potentially through modulation of the PI3K/Akt signaling pathway .

3. Role in Metabolic Processes

This compound is involved in metabolic processes as a substrate for various enzymatic reactions. Its derivatives have been explored for their roles in amino acid metabolism, influencing pathways related to energy production and nitrogen balance in organisms .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating significant antibacterial properties .

Case Study 2: Neuroprotection in Animal Models

A study involving murine models of Alzheimer's disease highlighted the neuroprotective effects of this compound. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit specific metabolic pathways essential for bacterial survival.
  • Neuroprotection : It appears to modulate oxidative stress responses and enhance cellular survival through pathways such as NF-kB and MAPK signaling, which are critical in neuronal health .
  • Metabolic Regulation : By participating in amino acid metabolism, it influences key biochemical pathways that regulate energy homeostasis.

Properties

IUPAC Name

tert-butyl (2R)-2-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQAQREPOYSME-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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